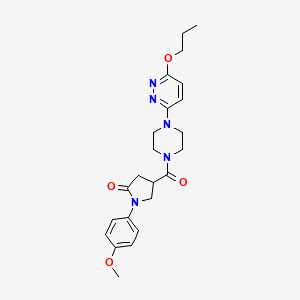
5-Phenyl-1,3,4-oxadiazole-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-1,3,4-oxadiazole-2-carbonitrile is a compound that contains a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . This compound is part of a larger group of compounds known as oxadiazoles, which have been found to exhibit various biological activities .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, including 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile, often involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . Another synthesis method involves the reaction of 5-phenyl-1,3,4-oxadiazole with a novel condensing agent .Molecular Structure Analysis
The molecular structure of 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile has been elucidated using various techniques such as 1H and 13C NMR, as well as X-ray diffraction (XRD) analysis .Physical And Chemical Properties Analysis
5-Phenyl-1,3,4-oxadiazole-2-carbonitrile is a solid compound with a molecular weight of 171.16 . It is stored in a dry room temperature environment .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The oxadiazole nucleus, a feature in 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile, has demonstrated varied biological activities. For instance, compounds with 1,3,4-oxadiazole moieties have shown notable antibacterial properties. Studies like those by Parameshwar et al. (2017) have focused on synthesizing novel oxadiazole derivatives and testing them for antibacterial effectiveness, reflecting the potential of 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile in this area (Parameshwar, Selvam, Ghashang, & Guhanathan, 2017).
Versatile Condensing Agent
The versatility of 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile extends to its use as a condensing agent. Saegusa et al. (1989) discovered that derivatives of this compound can efficiently aid in the synthesis of amides, esters, and ureas, highlighting its utility in organic synthesis and potential applications in pharmaceuticals and materials science (Saegusa, Watanabe, & Nakamura, 1989).
Antimicrobial and Hemolytic Activity
Further emphasizing its biological activity, Gul et al. (2017) synthesized derivatives of 1,3,4-oxadiazole compounds and evaluated them for antimicrobial and hemolytic activities. These compounds, related to 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile, showed considerable action against various microbial species, underscoring the potential of this chemical structure in developing new antimicrobial agents (Gul et al., 2017).
Chemical Synthesis and Pharmaceutical Applications
In the realm of chemical synthesis and potential pharmaceutical applications, studies like those by Faheem (2018) have explored the pharmacological potential of oxadiazole derivatives. These compounds have been examined for their toxicity, antioxidant, analgesic, and anti-inflammatory properties, revealing the broad scope of research and application possibilities for 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile (Faheem, 2018).
Fluorescent Chemosensors
Zhou et al. (2005) explored the use of oxadiazole moieties in novel polyphenylenes, which act as fluorescent chemosensors for ions like fluoride. This application is particularly interesting as it opens avenues for the use of 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile in sensing technologies and materials science (Zhou, Cheng, Wang, Jing, & Wang, 2005).
Safety and Hazards
Zukünftige Richtungen
Oxadiazoles, including 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile, are of interest in the field of drug discovery due to their versatility and the variety of biological activities they exhibit . Future research may focus on the design of new chemical entities based on the oxadiazole scaffold to act against resistant microorganisms . Additionally, oxadiazoles can be converted to other five-membered heterocycles, providing further avenues for exploration .
Wirkmechanismus
Target of Action
Oxadiazole derivatives have been reported to exhibit antibacterial activities
Mode of Action
It’s known that oxadiazole derivatives interact with their targets, leading to changes that inhibit the growth and pathogenicity of bacteria .
Biochemical Pathways
It’s suggested that oxadiazole derivatives may interfere with proteomics-mediated protein pathways and differentially expressed gene analysis in bacteria .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is a permeant of the blood-brain barrier . It’s also known to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
It’s known that oxadiazole derivatives disrupt the growth and pathogenicity of bacteria .
Action Environment
It’s known that the compound is stable at room temperature .
Eigenschaften
IUPAC Name |
5-phenyl-1,3,4-oxadiazole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRNWWWBJSHFJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-1,3,4-oxadiazole-2-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-ethyl-3-methyl-6-(thiophen-2-ylmethyl)-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2426201.png)



![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]cyclopentanecarboxamide](/img/structure/B2426209.png)
![5-[2-(morpholin-4-ylcarbonyl)phenyl]-N-(2-morpholin-4-ylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B2426210.png)


![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-4-propan-2-yloxybenzamide](/img/structure/B2426215.png)
![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B2426217.png)
![7-hydroxy-N-(4-methylbenzyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2426218.png)